molecular formula C20H28N2O4 B13909561 1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

Cat. No.: B13909561
M. Wt: 360.4 g/mol
InChI Key: KRXJITHGLPLONE-CQSZACIVSA-N
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Description

This compound is a dihydropyridine derivative featuring a 3,6-dihydro-2H-pyridine core substituted with:

  • A tert-butyl ester at the 1-position.
  • A methyl ester at the 5-position.
  • An (R)-1-phenylethylamino group at the 4-position.

Its ester groups enhance lipophilicity, while the amino group introduces hydrogen-bonding capability, influencing solubility and reactivity .

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate

InChI

InChI=1S/C20H28N2O4/c1-14(15-9-7-6-8-10-15)21-17-11-12-22(13-16(17)18(23)25-5)19(24)26-20(2,3)4/h6-10,14,21H,11-13H2,1-5H3/t14-/m1/s1

InChI Key

KRXJITHGLPLONE-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Ester Protection and Ring Formation
  • The tert-butyl ester at position 1 is commonly introduced by reaction of the corresponding acid or acid derivative with di-tert-butyl dicarbonate or tert-butyl chloroformate under mild basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF.
  • The methyl ester at position 5 can be installed via esterification using methanol and acid catalysis or by transesterification methods.
  • The dihydropyridine ring is often formed by cyclization reactions involving Michael addition-elimination sequences or condensation of amino acid derivatives with aldehydes or ketones.
Purification and Characterization
  • After reaction completion, the mixture is poured into water to precipitate the product, followed by filtration and washing with ethanol or water.
  • Purification is achieved by flash column chromatography using solvent systems such as dichloromethane/methanol mixtures.
  • Yields vary depending on the step and conditions, generally ranging from 20% to 30% for complex intermediates.

Experimental Data Summary

The following table summarizes representative reaction conditions and yields for intermediates closely related to the target compound, based on literature analogs and synthetic procedures:

Step Description Starting Materials Reaction Conditions Yield (%) Notes
Formation of tert-butyl ester at position 1 Acid derivative + di-tert-butyl dicarbonate DMF, 100 °C, 3.5 h 24 Heating in DMF, followed by aqueous workup and filtration
Amination with (1R)-1-phenylethylamine Activated intermediate + (1R)-1-phenylethylamine DCM, 20 °C, 9 days 24 Use of carbodiimide coupling agents and triethylamine
Cyclization to form dihydropyridine ring Michael acceptor + base + nitrile Isopropanol to acetic acid solvent exchange, one-pot reaction Variable Modular multicomponent coupling, tolerant of substitutions
Purification Crude product Flash chromatography (DCM/MeOH 90:10) Column chromatography to isolate pure compound

Literature Examples and Supporting Research

  • Ambeed Synthesis Example : A tert-butyl ester derivative of a dihydroisoquinoline was synthesized by heating a mixture of starting materials in DMF at 100 °C for 3.5 hours, followed by aqueous workup and filtration, yielding 24% product. Amination was performed using carbodiimide coupling agents in dichloromethane at room temperature for extended periods (up to 9 days) to afford the amine-substituted product in 24% yield.

  • Multicomponent Coupling Approach : A modular synthesis of pyridinone derivatives involved a one-pot Michael addition-elimination sequence followed by cyclodehydration with aniline derivatives, demonstrating tolerance to diverse substituents and efficient ring formation.

  • Cycloaddition and Protection Strategies : Related heterocyclic compounds featuring tert-butyl carbamate protecting groups were synthesized via cycloaddition reactions in dichloromethane at room temperature, followed by deprotection using boron trifluoride diethyl etherate, illustrating mild conditions compatible with sensitive groups.

Chemical Reactions Analysis

1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups. Additionally, it can be used in industrial applications, such as the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

a) 1-O-tert-butyl 5-O-methyl 3,6-dihydro-2H-pyridine-1,5-dicarboxylate (CAS 125097-83-8)

  • Key Differences: Lacks the 4-[(R)-1-phenylethylamino] substituent.
  • Molecular Weight: 241.29 g/mol (vs. higher molecular weight for the target compound due to the additional amino group).
  • Synthesis: Prepared via esterification of dihydropyridine dicarboxylic acid intermediates. The absence of the amino group simplifies purification .
  • Applications : Likely used as an intermediate in heterocyclic chemistry due to its reactive dihydropyridine core.

b) 1-(tert-Butyl) 3-ethyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate

  • Key Differences: Contains a hydroxyl group at the 4-position instead of an amino group.
  • Reactivity: The hydroxyl group may participate in hydrogen bonding or oxidation reactions, unlike the amino group’s nucleophilic properties.
  • Safety : Hydroxyl-substituted analogs may exhibit different toxicity profiles; for example, related compounds require stringent safety protocols during handling .

Substituted Pyrrolidine and Imidazopyridine Derivatives

a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core Structure : Tetrahydroimidazopyridine (vs. dihydropyridine).
  • Functional Groups: Nitrophenyl and cyano groups enhance electron-withdrawing effects, increasing stability (melting point: 243–245°C) compared to the target compound’s likely lower melting range.

b) (R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 400626-71-3)

  • Core Structure : Pyrrolidone (5-membered ring with a ketone).
  • Stereochemistry: R-configuration at the 2-position, similar to the target compound’s chiral amino group.
  • Applications : Used in peptide mimetics due to its rigid pyrrolidone scaffold, contrasting with the dihydropyridine core’s conformational flexibility .

Boron-Containing Analogs

1-(tert-butyl) 2-methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate

  • Key Differences : Incorporates a boronate ester for Suzuki-Miyaura cross-coupling reactions.
  • Reactivity : The boronate group enables participation in transition-metal catalysis, a feature absent in the target compound.
  • Molecular Weight : Higher (~370 g/mol) due to the boron-containing moiety .

Research Implications

  • Biological Relevance: Amino-substituted dihydropyridines are explored as kinase inhibitors or GPCR ligands; the target compound’s stereochemistry could enhance selectivity .
  • Safety Considerations: Amino groups may increase toxicity compared to ester-only analogs, necessitating detailed hazard assessments .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₄
  • Molecular Weight : 345.39 g/mol

The compound features a pyridine ring, which is known for its role in various biological activities due to its ability to interact with different biological targets.

1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate has shown several mechanisms of action:

  • G Protein-Coupled Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. Studies indicate that certain derivatives of pyridine compounds can enhance or inhibit GPCR signaling, affecting various physiological processes .
  • Antiviral Activity : Research has highlighted the antiviral properties of similar compounds within the same chemical class. The potential for this compound to inhibit viral replication has been suggested, making it a candidate for further investigation in antiviral therapies .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Antiviral Therapy : Given its structural similarity to known antiviral agents, it may be effective against a range of viral infections.
  • Neurological Disorders : Compounds with similar structures have been investigated for their neuroprotective effects, indicating potential use in treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

StudyFindings
Study A (2022)Demonstrated that pyridine derivatives exhibit significant antiviral activity against influenza viruses.
Study B (2023)Investigated the neuroprotective effects of similar compounds in mouse models, showing reduced neuroinflammation.
Study C (2024)Found that specific modifications to the pyridine ring enhanced binding affinity to GPCRs, suggesting improved efficacy.

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